

# In-depth Technical Guide: 3-Morpholinopropiophenone Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Morpholinopropiophenone hydrochloride*

Cat. No.: *B089427*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Morpholinopropiophenone hydrochloride** (CAS No: 1020-16-2), a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published data on this specific compound, this guide synthesizes the known information and provides context based on related chemical structures and general principles of organic synthesis and analysis. The guide covers physicochemical properties, a plausible synthetic route, general analytical methodologies, and a discussion of potential, though unconfirmed, pharmacological relevance. This document is intended to serve as a foundational resource for researchers interested in this and related molecules.

## Chemical and Physical Properties

The known physicochemical properties of **3-Morpholinopropiophenone hydrochloride** are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	1020-16-2	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> ClNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	255.74 g/mol	<a href="#">[1]</a>
Melting Point	180-182 °C	<a href="#">[1]</a>
Boiling Point	356.9 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.085 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	169.7 °C	<a href="#">[1]</a>
LogP	2.33	<a href="#">[1]</a>
Vapor Pressure	2.83E-05 mmHg at 25 °C	<a href="#">[1]</a>

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Morpholinopropiophenone hydrochloride** is not readily available in peer-reviewed literature, the compound is known to be synthesized via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The likely precursors for this synthesis are acetophenone, formaldehyde, and morpholine hydrochloride.

## Plausible Experimental Protocol: Mannich Reaction

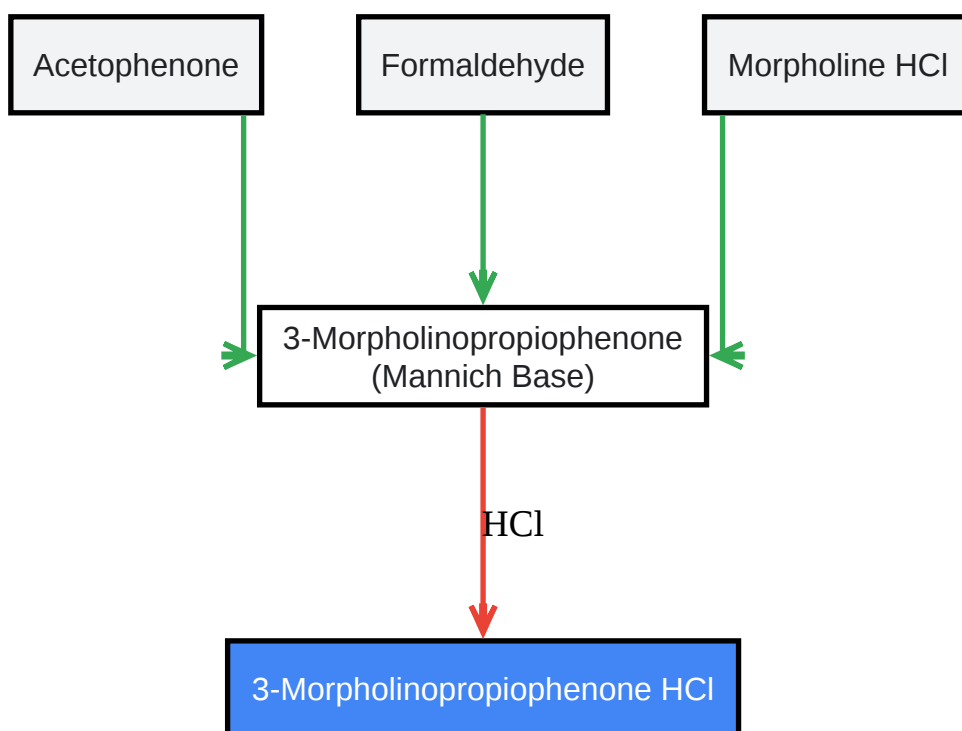
The following is a generalized protocol for the Mannich reaction to produce **3-Morpholinopropiophenone hydrochloride**. This is a representative procedure and would require optimization for specific laboratory conditions.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of hydrochloric acid.

- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure **3-Morpholinopropiophenone hydrochloride**.

## Synthetic Pathway Diagram

The following diagram illustrates the plausible synthetic pathway for **3-Morpholinopropiophenone hydrochloride** via the Mannich reaction.



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Caption: Plausible synthesis of 3-Morpholinopropiophenone HCl.

## Analytical Methods

A comprehensive analytical characterization is essential to confirm the identity and purity of **3-Morpholinopropiophenone hydrochloride**. The following are standard analytical techniques that would be employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Would be used to confirm the presence of protons in different chemical environments, such as the aromatic protons of the phenyl group, the methylene protons of the propiophenone and morpholine moieties, and the protons on the morpholine ring.
- $^{13}\text{C}$  NMR: Would be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic and morpholine rings.

## Mass Spectrometry (MS)

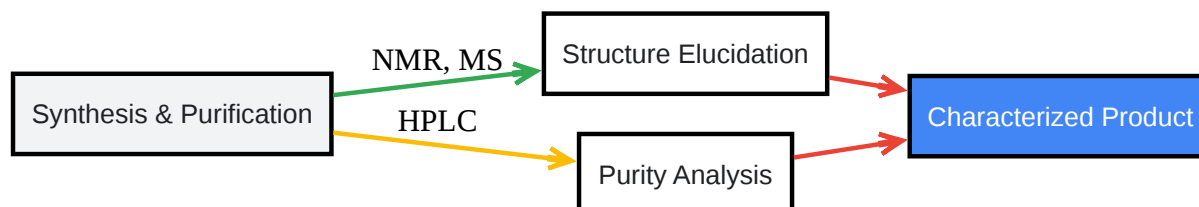
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

## High-Performance Liquid Chromatography (HPLC)

HPLC would be the method of choice for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer would likely be used. Detection would typically be by UV-Vis spectrophotometry, monitoring at the absorbance maximum of the propiophenone chromophore.

## General Analytical Workflow

The following diagram outlines a general workflow for the analysis and characterization of a small molecule like **3-Morpholinopropiophenone hydrochloride**.



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Caption: General workflow for small molecule analysis.

## Potential Pharmacological Relevance (Hypothetical)

There is currently no specific published data on the mechanism of action or pharmacological activity of **3-Morpholinopropiophenone hydrochloride**. However, based on its structural features, some potential areas of interest can be hypothesized.

- **Propiophenone Moiety:** Propiophenone derivatives are known to exhibit a wide range of biological activities. Some are used as central nervous system (CNS) active agents, including antidepressants and anxiolytics. Others have shown potential as antidiabetic or antiarrhythmic agents.
- **Morpholine Moiety:** The morpholine ring is a common scaffold in medicinal chemistry and is present in a number of approved drugs with diverse therapeutic applications, including antibiotics (e.g., linezolid) and anticancer agents.

Given these precedents, **3-Morpholinopropiophenone hydrochloride** could potentially interact with various biological targets. However, without experimental data, any discussion of its mechanism of action remains speculative. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate its pharmacological profile.

## Conclusion

**3-Morpholinopropiophenone hydrochloride** is a chemical compound for which detailed public scientific literature is scarce. This guide has provided the available physicochemical data, a plausible synthetic route based on the Mannich reaction, and an outline of standard analytical methodologies for its characterization. The discussion on potential pharmacological relevance is hypothetical and based on the known activities of its constituent chemical moieties. This document serves as a starting point for researchers, highlighting the need for further experimental investigation to fully characterize this compound and explore its potential applications.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)